![molecular formula C12H24Cl2N2O2 B13474234 (2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a bipiperidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4’-bipiperidine with methylating agents under controlled conditions to introduce the methyl group at the desired position. The carboxylic acid group is then introduced through a series of reactions involving oxidation and subsequent functional group transformations. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipiperidine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bipiperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with specific functionalities.
作用機序
The mechanism of action of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bipiperidine core can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
類似化合物との比較
Similar Compounds
1,4’-Bipiperidine: A closely related compound with a similar core structure but lacking the methyl and carboxylic acid groups.
4,4’-Bipiperidine dihydrochloride: Another related compound with a different substitution pattern on the bipiperidine core.
Pipamperone hydrochloride: A compound with a bipiperidine core used in the treatment of schizophrenia.
Uniqueness
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H24Cl2N2O2 |
|---|---|
分子量 |
299.23 g/mol |
IUPAC名 |
(2R)-1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H/t11-;;/m1../s1 |
InChIキー |
HRVYNRGKQFTDCR-NVJADKKVSA-N |
異性体SMILES |
CN1CCC(CC1)N2CCCC[C@@H]2C(=O)O.Cl.Cl |
正規SMILES |
CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


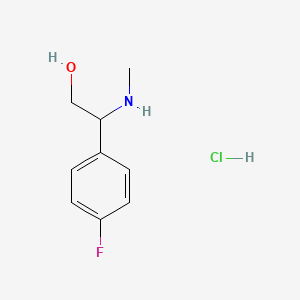
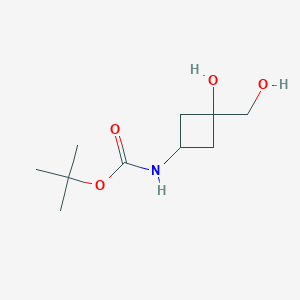

![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
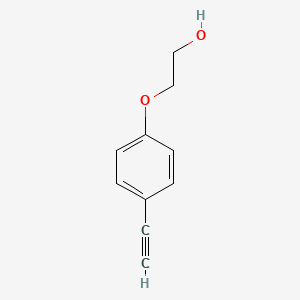

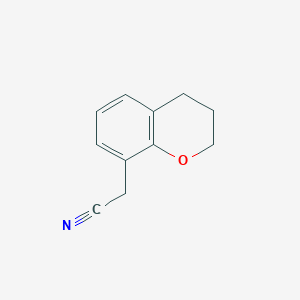
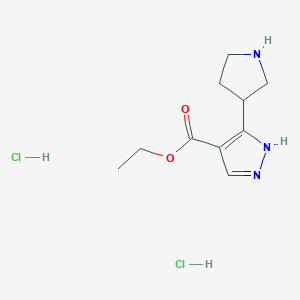
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
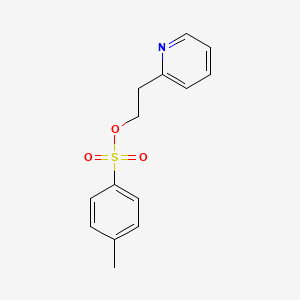
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)


